molecular formula C27H28F3N3O5S B2828492 7-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688053-69-2

7-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2828492
CAS No.: 688053-69-2
M. Wt: 563.59
InChI Key: JWBPHIVMDWPDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C27H28F3N3O5S and its molecular weight is 563.59. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

Compounds similar to the queried chemical structure, specifically those involving piperidine derivatives and quinazoline ring systems, have shown significant antibacterial and antifungal activities. These compounds were effective against a range of microorganisms including Escherichia coli, Staphylococcus aureus, and Candida albicans (Suresh, Lavanya, & Rao, 2016).

Antihypertensive Potential

Research on piperidine derivatives with a quinazoline ring system has demonstrated potential antihypertensive properties. Some synthesized compounds produced significant hypotension in spontaneously hypertensive rat models, indicating their potential as antihypertensive agents (Takai et al., 1986).

Synthesis and Insecticidal Efficacy

Novel bis quinazolinone derivatives, including those involving piperidine, have been synthesized and found to have insecticidal efficacy. These compounds were tested for their biological activities against various insects, showcasing their potential in pest control applications (El-Shahawi et al., 2016).

Antimicrobial Agents

The synthesis of piperidine and piperazine derivatives incorporating a quinazoline moiety has led to the development of new antimicrobial agents. These compounds have shown noteworthy activity against several bacterial and fungal strains, indicating their potential as antimicrobial drugs (Patel et al., 2012).

Synthesis of Heterocycles

The chemical structure shares similarities with compounds used in the synthesis of various heterocycles. Such compounds have applications in the development of new drugs and materials due to their unique chemical properties (Madkour, 2004).

Antioxidant Properties

Derivatives with similar structures have been evaluated for their antioxidant properties. These compounds showed moderate activity in radical scavenging assays, suggesting their potential use in combating oxidative stress (Sompalle & Roopan, 2016).

Anticancer Potential

Research on scaffolds similar to the queried chemical structure has shown anticancer potential. Certain derivatives demonstrated selective influence on cancer cells, highlighting their potential in the development of new anticancer therapies (Pokhodylo et al., 2020).

Properties

IUPAC Name

7-[6-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-6-oxohexyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3N3O5S/c28-27(29,30)18-6-4-5-17(13-18)26(36)8-11-32(12-9-26)23(34)7-2-1-3-10-33-24(35)19-14-21-22(38-16-37-21)15-20(19)31-25(33)39/h4-6,13-15,19,36H,1-3,7-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVYBMNRYZEEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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